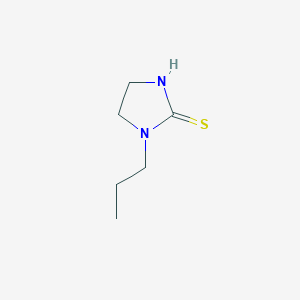![molecular formula C17H15NO4 B15076115 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the annulation of the pyrrole ring to the isoquinoline moiety . This can be achieved through a one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it can stabilize intermediate covalent complexes between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity . This interaction is crucial for its potential anti-cancer properties, as it can prevent the replication of cancer cells.
Comparison with Similar Compounds
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
- 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-22-16(19)13-10-14(17(20)21-2)18-9-8-11-6-4-5-7-12(11)15(13)18/h4-10H,3H2,1-2H3 |
InChI Key |
XDSDDQQNKINWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


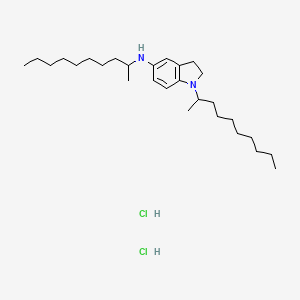
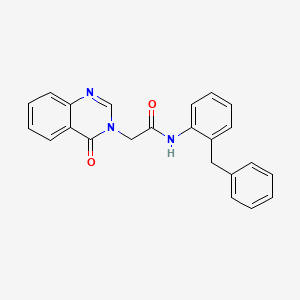
![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
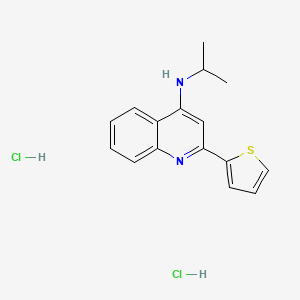
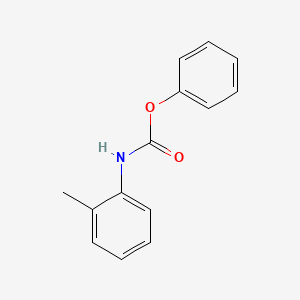
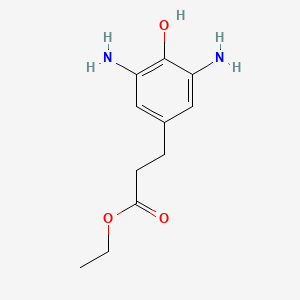

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
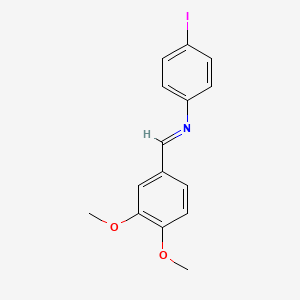

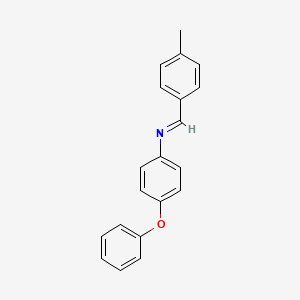
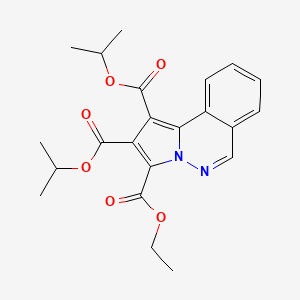
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
